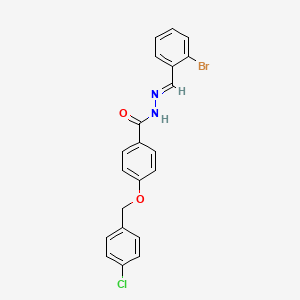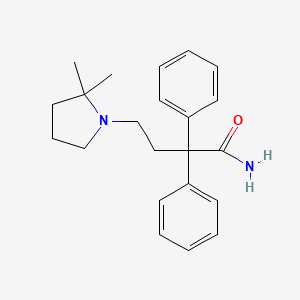
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure comprises a chlorobenzoyl group, a carbohydrazonoyl linkage, and ethoxyphenyl and ethoxybenzoate moieties, which contribute to its diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate typically involves multiple steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the acylation of a suitable aromatic amine with 3-chlorobenzoyl chloride under basic conditions to form the 3-chlorobenzoyl intermediate.
Hydrazone Formation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl linkage.
Coupling with Ethoxyphenyl and Ethoxybenzoate: The final step involves the coupling of the hydrazone intermediate with 2-ethoxyphenyl and 4-ethoxybenzoate under acidic or basic conditions, depending on the specific reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
4-(2-(3-クロロベンゾイル)カルボヒドラゾノイル)-2-エトキシフェニル 4-エトキシベンゾエートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、対応する酸化物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して実行でき、カルボニル基をアルコールに変換する可能性があります。
置換: 化合物の芳香族環は、使用される試薬と条件に応じて、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: 水素化ホウ素ナトリウム (NaBH₄)、水素化アルミニウムリチウム (LiAlH₄)
置換: ハロゲン (Br₂、Cl₂)、ニトロ化剤 (HNO₃)
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
4. 科学研究における用途
化学
化学において、4-(2-(3-クロロベンゾイル)カルボヒドラゾノイル)-2-エトキシフェニル 4-エトキシベンゾエートは、より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、生物学的巨大分子と安定な複合体を形成する能力により、酵素相互作用やタンパク質結合を研究するために使用できます。
医学
医学的に、この化合物の誘導体は、抗炎症、抗菌、または抗がん特性などの薬理学的活性を示す可能性があります。その潜在的な治療的用途を探るための研究が進行中です。
産業
産業部門では、この化合物は、その化学的安定性と反応性により、ポリマーやコーティングなどの高度な材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
4-(2-(3-クロロベンゾイル)カルボヒドラゾノイル)-2-エトキシフェニル 4-エトキシベンゾエートの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。化合物のクロロベンゾイル基とカルボヒドラゾノイル基は、標的分子と水素結合や疎水性相互作用を形成し、それらの活性を変化させます。これらの相互作用は生化学的経路を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 4-(2-(3-クロロベンゾイル)カルボヒドラゾノイル)-2-メトキシフェニル 4-メトキシベンゾエート
- 4-(2-(3-クロロベンゾイル)カルボヒドラゾノイル)-2-エトキシフェニル 4-メチルベンゾエート
- 4-(2-(3-クロロベンゾイル)カルボヒドラゾノイル)-2-エトキシフェニル 4-クロロベンゾエート
独自性
類似の化合物と比較して、4-(2-(3-クロロベンゾイル)カルボヒドラゾノイル)-2-エトキシフェニル 4-エトキシベンゾエートは、その機能基の組み合わせが異なり、その組み合わせにより、明確な化学的および生物学的特性が得られます。そのエトキシ基は、その溶解性と反応性を高め、さまざまな用途で汎用性の高い化合物になります。
特性
CAS番号 |
769146-85-2 |
|---|---|
分子式 |
C25H23ClN2O5 |
分子量 |
466.9 g/mol |
IUPAC名 |
[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H23ClN2O5/c1-3-31-21-11-9-18(10-12-21)25(30)33-22-13-8-17(14-23(22)32-4-2)16-27-28-24(29)19-6-5-7-20(26)15-19/h5-16H,3-4H2,1-2H3,(H,28,29)/b27-16+ |
InChIキー |
WGCCQPZOULGTNN-JVWAILMASA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl)OCC |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)
![N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12011122.png)
![(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011126.png)





